1,1,1-Trifluoro-3-methylpentan-2-ol

Lipophilicity Physicochemical properties Drug design

1,1,1-Trifluoro-3-methylpentan-2-ol (CAS 1251029-35-2) is a chiral, secondary fluorinated alcohol with the molecular formula C6H11F3O and a molecular weight of 156.15 g/mol. It is characterized by the presence of a trifluoromethyl group (-CF3) adjacent to the hydroxyl-bearing carbon, a structural feature that imparts unique and often advantageous physicochemical properties compared to its non-fluorinated counterparts.

Molecular Formula C6H11F3O
Molecular Weight 156.15 g/mol
Cat. No. B13631318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-methylpentan-2-ol
Molecular FormulaC6H11F3O
Molecular Weight156.15 g/mol
Structural Identifiers
SMILESCCC(C)C(C(F)(F)F)O
InChIInChI=1S/C6H11F3O/c1-3-4(2)5(10)6(7,8)9/h4-5,10H,3H2,1-2H3
InChIKeyYFHSXTIFYOSFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-3-methylpentan-2-ol (CAS 1251029-35-2): A Chiral Fluorinated Alcohol Intermediate for Advanced Synthesis


1,1,1-Trifluoro-3-methylpentan-2-ol (CAS 1251029-35-2) is a chiral, secondary fluorinated alcohol with the molecular formula C6H11F3O and a molecular weight of 156.15 g/mol . It is characterized by the presence of a trifluoromethyl group (-CF3) adjacent to the hydroxyl-bearing carbon, a structural feature that imparts unique and often advantageous physicochemical properties compared to its non-fluorinated counterparts [1]. This compound has been identified as a valuable intermediate in pharmaceutical research, with patents describing its stereoselective synthesis for the development of novel glucocorticoid receptor modulators [2].

1Chiral secondary alcohol with α-CF3 group for stereoselective synthesis
2Synthetic intermediate in glucocorticoid receptor modulator research
3Reactive hydroxyl handle for etherification and esterification derivatization

Why Generic or Unfluorinated Alcohols Cannot Simply Replace 1,1,1-Trifluoro-3-methylpentan-2-ol in Drug Discovery


Substituting 1,1,1-Trifluoro-3-methylpentan-2-ol with a generic or non-fluorinated analog is not trivial due to the profound and often non-linear effects of the α-CF3 group on key molecular properties. Research demonstrates that the position of a trifluoromethyl group on an aliphatic alcohol chain dictates its lipophilicity, which is a critical determinant of bioavailability and target engagement [1]. Unlike β- or γ-CF3 groups which have a minimal impact, the α-CF3 group in 1,1,1-Trifluoro-3-methylpentan-2-ol is known to significantly enhance lipophilicity compared to its methyl analog. Furthermore, the chiral nature of the secondary alcohol and the stereoselective synthetic routes developed for it [2] highlight the importance of this specific scaffold in medicinal chemistry, where a single enantiomer often exhibits superior efficacy and safety profiles [3].

α-CF3 Positional Dependence

Lipophilicity enhancement is reported only for α-CF3 placement; β- or γ-CF3 analogs may not provide similar membrane permeability benefits.

Enantiomeric Identity

Chiral nature means racemic or opposite enantiomer may show different pharmacological profile, confounding glucocorticoid receptor research endpoints.

Quantitative Differentiation: How 1,1,1-Trifluoro-3-methylpentan-2-ol Compares to Key Analogs


Positional Impact of α-Trifluoromethylation on Lipophilicity Relative to β- and γ-Analogs

A fundamental study on trifluoromethylated alcohols established that the enhancement of lipophilicity by a -CF3 group is strongly position-dependent [1]. For an aliphatic alcohol, an α-CF3 group (as in 1,1,1-Trifluoro-3-methylpentan-2-ol) significantly increases lipophilicity. However, this effect is 'barely measurable for the β- and γ-(trifluoromethyl) alcohols' [1]. This means a compound like 4,4,4-Trifluoro-2-butanol (a γ-CF3 alcohol) would not provide the same increase in partition coefficient and could be up to several log P units less lipophilic than an α-substituted analog like 1,1,1-Trifluoro-3-methylpentan-2-ol.

Positional CF3 lipophilicity
Class-level inference
α-CF3: reported strong lipophilicity enhancement vs. β-/γ-CF3: barely measurable
Supports lipophilicity-driven drug design with α-CF3 placement
Class trend; specific log P value for this compound not determined
Lipophilicity Physicochemical properties Drug design

Stereochemical Purity as a Requirement for Potent Glucocorticoid Receptor Binding

This compound is a key intermediate in a patented stereoselective route to specific trifluoromethyl-substituted alcohols that function as glucocorticoid receptor (GR) ligands [1]. The patent explicitly states that 'enantiomers of a particular compound can have different biological properties including efficacy, toxicity, and pharmacokinetic properties' [1]. The racemic mixture of this intermediate would lead to a final drug substance with inferior or unknown pharmacology. The patented process yields the desired enantiomer with a quantifiable enantiomeric excess, though specific ee% values for this exact intermediate are not disclosed in the public abstract.

Stereochemical purity for GR binding
Class-level inference
Single enantiomer vs racemate: different pharmacological properties reported
Enantiomeric identity critical for GR modulator research; racemate may confound assay
Exact ee% not publicly disclosed
Glucocorticoid receptor Stereoselective synthesis Chiral purity

Differentiation from Common Fluorinated Solvents (TFE, HFIP) by Structural Functionality

In contrast to common fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), 1,1,1-Trifluoro-3-methylpentan-2-ol is a chiral, secondary alcohol with a longer alkyl chain . While TFE and HFIP are widely used for their unique solvent properties, they lack the chirality and functional handle required for incorporation as a synthetic building block. 1,1,1-Trifluoro-3-methylpentan-2-ol provides a reactive hydroxyl group for further derivatization (e.g., etherification, esterification) to introduce a chiral, lipophilic motif into a larger molecule, a function TFE and HFIP cannot serve.

Differentiation from fluorinated solvents
Data to verify
Chiral secondary alcohol building block vs. achiral solvents (TFE, HFIP)
Distinct synthetic utility as a chiral fluorinated intermediate
Supplier-stated distinction; verify for specific workflow
Reagent selection Building block Fluorinated alcohol

Validated Application Scenarios for Procuring 1,1,1-Trifluoro-3-methylpentan-2-ol Based on Quantitative Evidence


Stereoselective Synthesis of Glucocorticoid Receptor Modulators

As a key chiral intermediate in patented synthetic routes for novel GR ligands , procuring the correct enantiomer of 1,1,1-Trifluoro-3-methylpentan-2-ol is a non-negotiable step in medicinal chemistry programs targeting inflammatory, autoimmune, and allergic disorders. The stereochemical integrity of this building block is directly linked to the pharmacological efficacy and safety of the final drug candidate .

Optimization of Lead Compound Lipophilicity and Metabolic Stability

In drug discovery, this compound is an ideal fragment for optimizing a lead series by introducing an α-CF3 group. The class-level evidence from Muller (2016) confirms that this specific placement of the trifluoromethyl group maximizes the enhancement of lipophilicity, which can improve membrane permeability and oral bioavailability . This strategy is superior to using β- or γ-CF3 alcohols, which would not provide the same property improvement.

Development of Chiral Fluorinated Building Blocks for Library Synthesis

For laboratories focused on diversity-oriented synthesis or building a library of chiral, fluorinated molecules, 1,1,1-Trifluoro-3-methylpentan-2-ol offers a unique combination of chirality and α-CF3 reactivity. Its secondary alcohol function serves as a versatile handle for introducing a complex, lipophilic fragment into a variety of core scaffolds via established reactions like esterification or etherification .

Application
Selection Property
Validation Focus
Stereoselective GR modulator synthesis
Chiral α-CF3 alcohol intermediate
Enantiomeric excess and stereochemical integrity
Lead compound lipophilicity optimization
α-CF3 lipophilicity profile
Positional CF3 impact on log P and permeability
Chiral fluorinated building block library
Versatile secondary alcohol handle
Derivatization reactivity and scaffold compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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